molecular formula C20H17FN2O5 B2536274 2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1061175-49-2

2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No. B2536274
CAS RN: 1061175-49-2
M. Wt: 384.363
InChI Key: DWEVULAHWPCNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups and structural features. It has a fluoro-methoxyphenyl group, an oxoethyl group, a cyclopropyl group, a methyl group, and an oxazolopyridine group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry would be useful in analyzing the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the oxoethyl group might be susceptible to reduction reactions, while the fluoro-methoxyphenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, or a certain reactivity under different conditions .

Scientific Research Applications

  • Synthesis Techniques and Challenges

    The synthesis of complex molecules like 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of certain pharmaceuticals, shows the intricate processes involved in creating these compounds. The synthesis often involves cross-coupling reactions and has challenges such as the high cost of catalysts and the formation of unwanted by-products, highlighting the need for practical and cost-effective synthesis methods (Qiu, Gu, Zhang, & Xu, 2009).

  • Importance of Heterocyclic Compounds

    Heterocyclic compounds like Oxazolone, a five-membered heterocyclic compound also known as azlactone, are of significant interest in scientific research. They exhibit various pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. Their synthesis can be complex, involving various routes, and these compounds are classified into different classes based on their structure and pharmacological potential (Kushwaha & Kushwaha, 2021).

  • Functional Chemical Groups in CNS Drug Synthesis

    In the field of Central Nervous System (CNS) drug development, the identification of functional chemical groups is crucial. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen form the largest class of organic compounds and are pivotal in the synthesis of CNS-active drugs. These compounds, through their diverse structural configurations, offer a range of CNS effects, underscoring their importance in the development of novel therapeutic agents (Saganuwan, 2017).

  • Applications in Optoelectronic Materials

    The incorporation of heterocyclic fragments like quinazoline and pyrimidine into π-extended conjugated systems is significant for creating novel optoelectronic materials. These compounds, through their unique electronic properties, contribute to the development of devices and elements in the field of optoelectronics, indicating the versatility and application potential of such heterocyclic compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Without more context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, it could interact with biological targets in the body. The specific interactions would depend on the structure of the compound and the target .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The future research directions would depend on the purpose of this compound. If it’s a drug, future studies might focus on improving its efficacy or reducing its side effects. If it’s a material, research might focus on improving its properties .

properties

IUPAC Name

[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl] 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5/c1-10-18-13(8-15(11-3-4-11)22-19(18)28-23-10)20(25)27-9-16(24)12-5-6-17(26-2)14(21)7-12/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEVULAHWPCNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OCC(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.